molecular formula C23H22N2O B11410298 2-(4-methoxybenzyl)-1-(3-methylbenzyl)-1H-benzimidazole

2-(4-methoxybenzyl)-1-(3-methylbenzyl)-1H-benzimidazole

Cat. No.: B11410298
M. Wt: 342.4 g/mol
InChI Key: WREMGDHEPQUULK-UHFFFAOYSA-N
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Description

2-[(4-METHOXYPHENYL)METHYL]-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic compounds that contain a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-METHOXYPHENYL)METHYL]-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzyl chloride with 3-methylbenzylamine in the presence of a base to form the intermediate product. This intermediate is then cyclized using a suitable cyclizing agent under controlled conditions to yield the final benzodiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(4-METHOXYPHENYL)METHYL]-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted benzodiazole derivatives.

Scientific Research Applications

2-[(4-METHOXYPHENYL)METHYL]-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(4-METHOXYPHENYL)METHYL]-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE
  • 1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE
  • 2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZIMIDAZOLE

Uniqueness

2-[(4-METHOXYPHENYL)METHYL]-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to the presence of both methoxy and methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.

Properties

Molecular Formula

C23H22N2O

Molecular Weight

342.4 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]-1-[(3-methylphenyl)methyl]benzimidazole

InChI

InChI=1S/C23H22N2O/c1-17-6-5-7-19(14-17)16-25-22-9-4-3-8-21(22)24-23(25)15-18-10-12-20(26-2)13-11-18/h3-14H,15-16H2,1-2H3

InChI Key

WREMGDHEPQUULK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2CC4=CC=C(C=C4)OC

Origin of Product

United States

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